Product packaging for 1-Ethoxyethyl dichloroacetate(Cat. No.:CAS No. 143414-10-2)

1-Ethoxyethyl dichloroacetate

Cat. No.: B12548036
CAS No.: 143414-10-2
M. Wt: 201.04 g/mol
InChI Key: WHRFXQBXJQINDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxyethyl dichloroacetate is a chemical reagent proposed for research and laboratory use. As an ester derivative of dichloroacetic acid (DCA), it is of significant interest in organic synthesis and medicinal chemistry research. Dichloroacetate (DCA) and its derivatives are well-known for their role as metabolic modulators, primarily through the inhibition of pyruvate dehydrogenase kinase (PDK) . This inhibition activates the pyruvate dehydrogenase complex, shifting cellular energy metabolism from glycolysis towards mitochondrial glucose oxidation—a mechanism studied in the context of cancer and metabolic diseases . Researchers value this and related esters as potential building blocks or prodrugs in synthetic chemistry and pharmacology. The compound is intended for use in controlled laboratory environments by qualified personnel. Handling should follow appropriate safety protocols. This product is labeled "For Research Use Only" and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Cl2O3 B12548036 1-Ethoxyethyl dichloroacetate CAS No. 143414-10-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143414-10-2

Molecular Formula

C6H10Cl2O3

Molecular Weight

201.04 g/mol

IUPAC Name

1-ethoxyethyl 2,2-dichloroacetate

InChI

InChI=1S/C6H10Cl2O3/c1-3-10-4(2)11-6(9)5(7)8/h4-5H,3H2,1-2H3

InChI Key

WHRFXQBXJQINDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(=O)C(Cl)Cl

Origin of Product

United States

Synthetic Strategies for 1 Ethoxyethyl Dichloroacetate

Esterification Pathways and Reagents

Esterification represents the most direct and common approach for the synthesis of 1-ethoxyethyl dichloroacetate (B87207). This involves the formation of an ester linkage between the dichloroacetic acid moiety and the 1-ethoxyethanol (B8670636) equivalent.

Direct Esterification Approaches

The primary direct method for synthesizing 1-ethoxyethyl dichloroacetate is through the acid-catalyzed reaction of dichloroacetic acid with ethyl vinyl ether. oup.comspecialchem.com In this process, the vinyl ether acts as a synthetic equivalent of 1-ethoxyethanol. The reaction mechanism involves the protonation of the ethyl vinyl ether by the acid catalyst, which generates a resonance-stabilized carbocation. This electrophilic intermediate is then attacked by the carboxylate oxygen of dichloroacetic acid to form the target acetal (B89532) ester.

A typical laboratory procedure involves stirring a mixture of dichloroacetic acid and an excess of ethyl vinyl ether. oup.com The reaction can often proceed at ambient temperature over an extended period, for instance, three days, to ensure completion. oup.com The dichloroacetic acid itself can sometimes serve as the catalyst, although other acid catalysts may be employed to increase the reaction rate.

Table 1: Reaction Conditions for Direct Esterification

Parameter Condition Source
Reactants Dichloroacetic Acid, Ethyl Vinyl Ether oup.com
Temperature Ambient oup.com
Duration ~72 hours oup.com

Transesterification Methods

Transesterification offers an alternative route where a pre-existing ester of dichloroacetic acid, such as ethyl dichloroacetate or methyl dichloroacetate, is converted to the desired product. nist.gov This method involves reacting the starting ester with 1-ethoxyethanol in the presence of a catalyst. The equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing the alcohol byproduct (e.g., ethanol (B145695) or methanol) from the reaction mixture.

While specific literature for the transesterification to this compound is scarce, standard transesterification protocols can be applied. nih.gov These methods generally utilize either acid or base catalysis to facilitate the exchange of the alcohol group. nih.govunivpancasila.ac.id

Table 2: Common Transesterification Catalyst Systems

Catalyst Type Examples Source
Acid Catalysts Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) nih.gov
Base Catalysts Sodium Ethoxide, Sodium Methoxide nih.gov

Catalytic Systems in Ester Synthesis

The choice of catalyst is crucial for an efficient esterification process. For the direct addition of carboxylic acids to vinyl ethers, various catalysts can be employed.

Protic Acids : Dichloroacetic acid itself can act as a proton source to catalyze the reaction. oup.com Stronger acids like sulfuric acid can also be used, though they may require more rigorous neutralization during workup.

Molecular Iodine : A noteworthy catalytic system involves the use of molecular iodine (I₂). nih.gov This method is advantageous as it can be performed under solvent-free conditions. The proposed mechanism suggests that iodine activates the vinyl ether, facilitating the attack by the carboxylic acid and subsequent rearrangement to the final ester product. nih.gov

Lewis Acids : While less common for this specific transformation, Lewis acids are known to catalyze esterification and transesterification reactions.

Stereoselective Synthesis Approaches

This compound possesses a chiral center at the acetal carbon (the carbon atom bonded to two oxygen atoms, a methyl group, and a hydrogen atom). For most applications, the compound is used as a racemate (a 1:1 mixture of both stereoisomers). However, the synthesis of a single enantiomer (stereoselective synthesis) could be achieved through several potential strategies, drawing from established principles in organic chemistry. organic-chemistry.orgresearchgate.net

A hypothetical stereoselective synthesis would involve controlling the approach of the dichloroacetic acid to the protonated ethyl vinyl ether intermediate. This could potentially be accomplished by using a chiral catalyst, such as a chiral Brønsted acid, which would create a chiral environment around the reactants.

Another approach would be the use of a chiral auxiliary. This would involve first reacting dichloroacetic acid with a chiral alcohol to form a chiral ester. Subsequent reaction steps would be guided by the stereochemistry of the auxiliary, which would then be cleaved to yield the enantiomerically enriched final product. While these are established methods for stereoselective synthesis, their specific application to this compound is not widely documented in the literature. nih.gov

Purification Techniques for Research Applications

Achieving high purity of this compound is essential for its use in research applications. The purification strategy typically involves a multi-step process following the synthesis.

Neutralization and Extraction : The first step after the reaction is to neutralize the acid catalyst. This is commonly done by washing the reaction mixture with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution. oup.com The organic product is then extracted into a suitable water-immiscible solvent like diethyl ether or dichloromethane.

Drying : The organic extract is dried over an anhydrous salt, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove residual water.

Solvent Removal : The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. oup.com

Chromatography and Distillation : For research-grade purity, further purification is often necessary. google.com

Column Chromatography : Flash column chromatography over silica (B1680970) gel is a highly effective method for separating the desired product from unreacted starting materials and byproducts. google.com A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is used to elute the components from the column.

Distillation : If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for purification on a larger scale. sciencemadness.org

The choice between chromatography and distillation depends on the scale of the reaction and the nature of the impurities.

1 Ethoxyethyl Dichloroacetate As a Protecting Group

Protection of Hydroxyl Functional Groups

The protection of hydroxyl groups as 1-ethoxyethyl ethers is a common strategy in organic synthesis. This transformation is typically achieved by treating the alcohol with ethyl vinyl ether in the presence of an acid catalyst. beilstein-journals.org The resulting EE-protected alcohol is stable to a variety of reaction conditions that the parent alcohol is not, including exposure to strong bases, organometallic reagents, and hydrides. wikipedia.org

Mechanism of 1-Ethoxyethyl Acetal (B89532) Formation

The formation of a 1-ethoxyethyl acetal from an alcohol proceeds via an acid-catalyzed addition reaction. The most common reagent used for this purpose is ethyl vinyl ether.

The mechanism involves the following key steps:

Protonation of the Enol Ether : The acid catalyst protonates the carbon-carbon double bond of ethyl vinyl ether. This protonation occurs at the CH2 carbon, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is a potent electrophile.

Nucleophilic Attack : The hydroxyl group of the substrate alcohol acts as a nucleophile, attacking the electrophilic carbocation. This step forms a new carbon-oxygen bond.

Deprotonation : A weak base, such as the solvent or the conjugate base of the acid catalyst, removes the proton from the newly added oxygen atom, regenerating the acid catalyst and yielding the final 1-ethoxyethyl acetal product.

This process is highly efficient and typically proceeds in high yield under mild conditions. beilstein-journals.org

Substrate Scope and Chemoselectivity Considerations

The 1-ethoxyethyl group can be used to protect a wide range of hydroxyl-containing compounds, including primary, secondary, and tertiary alcohols, as well as phenols. The reaction generally proceeds readily for most substrates, although sterically hindered alcohols may require longer reaction times or more forceful conditions.

A key advantage of the EE group is its high degree of chemoselectivity. The conditions for its introduction (mild acid) and its stability profile allow for the selective protection of alcohols in the presence of many other functional groups. The acetal linkage is robust under basic, neutral, and reductive conditions. acs.org This stability allows for subsequent chemical modifications, such as ester saponification, Grignard reactions, or hydride reductions, to be performed on other parts of the molecule without affecting the protected hydroxyl group. wikipedia.orgscribd.com

Table 1: Substrate Scope and Reaction Conditions for EE Protection
Substrate TypeTypical ReagentCatalystSolventGeneral Reactivity
Primary AlcoholsEthyl Vinyl Etherp-Toluenesulfonic acid (p-TsOH), Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (CH2Cl2), Tetrahydrofuran (THF)High
Secondary AlcoholsEthyl Vinyl Etherp-TsOH, Camphorsulfonic acid (CSA)CH2Cl2Moderate to High
Tertiary AlcoholsEthyl Vinyl Etherp-TsOHCH2Cl2Low to Moderate
PhenolsEthyl Vinyl Etherp-TsOH, HClCH2Cl2, Diethyl etherHigh

Stereochemical Control in Protection

A notable characteristic of the 1-ethoxyethyl protecting group is that its introduction creates a new stereocenter at the acetal carbon (the carbon bonded to two oxygen atoms). When an achiral alcohol is protected, a racemic mixture of the EE-protected ether is formed. However, when a chiral, enantiomerically pure alcohol is protected, the reaction results in the formation of a mixture of diastereomers. beilstein-journals.orgnih.gov

The presence of these diastereomers can complicate product purification and spectral analysis (e.g., NMR spectroscopy), as signals may be duplicated. The ratio of the diastereomers formed is often close to 1:1, although it can be influenced by the steric environment of the hydroxyl group and the reaction conditions. Achieving high diastereoselectivity in the protection step is challenging and not commonly a primary goal when using this protecting group; its main purpose remains the temporary masking of the hydroxyl group's reactivity.

Deprotection Methodologies

The removal of the 1-ethoxyethyl group is typically accomplished under mild acidic conditions, regenerating the original alcohol. chegg.comyoutube.com This lability is a key feature that makes the EE group synthetically useful.

Acid-Catalyzed Hydrolysis Mechanisms

The deprotection of a 1-ethoxyethyl ether is an acid-catalyzed hydrolysis, which is the mechanistic reverse of its formation. chegg.commasterorganicchemistry.com

The deprotection mechanism proceeds as follows:

Protonation : An acid catalyst, such as aqueous acetic acid or dilute hydrochloric acid, protonates one of the oxygen atoms of the acetal linkage. Protonation of the ethoxy oxygen is typically favored.

Cleavage to form a Carbocation : The protonated ether cleaves to release ethanol (B145695) and form a resonance-stabilized oxocarbenium ion, identical to the intermediate formed during the protection step.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the carbocation.

Formation of a Hemiacetal : A deprotonation step yields an unstable hemiacetal intermediate along with regenerating the acid catalyst.

Hemiacetal Breakdown : The hemiacetal rapidly decomposes to release the original alcohol and acetaldehyde (B116499).

This process is generally fast and clean, often proceeding to completion at room temperature with dilute acid. chegg.comlibretexts.org

Orthogonal Deprotection Strategies and Lability Profiles

In the synthesis of complex molecules that require the protection of multiple functional groups, the concept of orthogonal protection is critical. wikipedia.org Orthogonal protecting groups can be removed selectively under distinct sets of conditions without affecting one another. thieme-connect.de

The 1-ethoxyethyl group is an acid-labile protecting group. Its lability profile makes it orthogonal to many other common protecting groups used in organic synthesis. For example, it can be selectively cleaved in the presence of:

Base-labile groups : such as acetate (B1210297) and benzoate (B1203000) esters.

Groups removed by hydrogenolysis : such as benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) ethers. libretexts.org

Fluoride-labile groups : such as silyl (B83357) ethers (e.g., TBDMS, TIPS, TBDPS). thieme-connect.de

The stability of acetals can be tuned; those derived from acetaldehyde, like EE, are generally more acid-labile than those derived from formaldehyde, such as the methoxymethyl (MOM) ether. beilstein-journals.orgnih.gov This difference in lability allows for selective deprotection strategies even among different acetal-based protecting groups.

Table 2: Lability Profiles of Common Hydroxyl Protecting Groups
Protecting GroupAbbreviationStable ToLabile To (Cleavage Conditions)
1-EthoxyethylEEBases, Reductants (e.g., LiAlH4), Oxidants, HydrogenolysisAqueous Acid (e.g., AcOH/H2O, dilute HCl) wikipedia.org
tert-ButyldimethylsilylTBDMSBases, Hydrogenolysis, Mild AcidFluoride ion (e.g., TBAF), Strong Acid thieme-connect.de
AcetateAcAcid, HydrogenolysisBase (e.g., K2CO3/MeOH, NaOH)
BenzylBnAcid, Base, ReductantsHydrogenolysis (H2, Pd/C), Dissolving Metals vanderbilt.edu
MethoxymethylMOMBases, Reductants, HydrogenolysisAcid (stronger conditions than EE) thieme-connect.de

The Enigmatic Protecting Group: A Deep Dive into 1-Ethoxyethyl Dichloroacetate (B87207) is Not Possible with Current Scientific Literature

A comprehensive review of scientific literature reveals a significant lack of information regarding the chemical compound "1-Ethoxyethyl dichloroacetate" specifically in its role as a protecting group in organic synthesis. While the constituent parts of this molecule, the "1-ethoxyethyl" (EE) group and the "dichloroacetate" group, are individually recognized as components of protecting groups for hydroxyl functions, their combined use as a single entity is not documented in readily available chemical databases and scholarly articles.

The "1-ethoxyethyl" (EE) group is a well-established acid-labile protecting group for alcohols. It forms an acetal that is stable under basic and neutral conditions but can be readily cleaved with mild aqueous acid to regenerate the free hydroxyl group. Its utility in multistep synthesis is valued for its ease of introduction and removal.

Similarly, dichloroacetate esters are known in the context of protecting group chemistry, particularly in carbohydrate synthesis. As an ester, the dichloroacetyl group is susceptible to cleavage under basic conditions, typically through saponification. The electron-withdrawing nature of the chlorine atoms makes the ester carbonyl more electrophilic and thus more readily cleaved by nucleophiles compared to a simple acetate group.

However, the specific combination of these two moieties into "this compound" and its application as a protecting group does not appear to be a conventional strategy in organic chemistry. Searches for its synthesis, stability, cleavage conditions, and comparative analysis with other protecting groups have not yielded any specific research findings. This suggests that if this compound is used, it is either extremely specialized and not widely reported, or it may be referred to by a different nomenclature.

Without any available data on the stability, conditions for cleavage, and substrate scope of a "this compound" protecting group, a comparative analysis with other standard protecting groups cannot be performed. Such an analysis would require experimental data on its relative stability under various acidic and basic conditions, its orthogonality to other common protecting groups, and its performance with a range of alcohol substrates.

Applications of 1 Ethoxyethyl Dichloroacetate As a Synthetic Intermediate

Elaboration into Dichloroacetyl Derivatives

The primary theoretical application of 1-Ethoxyethyl dichloroacetate (B87207) would be as a dichloroacetylating agent. This would involve the transfer of the dichloroacetyl group to a nucleophile. The 1-ethoxyethyl group would function as a protecting group for the carboxylic acid, which could be cleaved under specific conditions to release the dichloroacetylated product.

In principle, 1-Ethoxyethyl dichloroacetate could be used to synthesize a variety of dichloroacetyl derivatives, such as amides and esters, by reacting it with amines and alcohols, respectively. This approach is analogous to the use of other acylating agents like dichloroacetyl chloride and methyl dichloroacetate, which have been effectively used to synthesize a range of N-substituted dichloroacetamides. pharmj.org.uaresearchgate.net The synthesis of such derivatives is of interest due to the potential biological activities of dichloroacetamides. pharmj.org.ua

The general reaction scheme would be:

For Amide Synthesis: R-NH₂ + Cl₂CHCOOCH(CH₃)OCH₂CH₃ → R-NHC(O)CHCl₂ + CH₃CH(OH)OCH₂CH₃

For Ester Synthesis: R-OH + Cl₂CHCOOCH(CH₃)OCH₂CH₃ → R-OC(O)CHCl₂ + CH₃CH(OH)OCH₂CH₃

However, specific examples detailing reaction conditions, yields, and substrate scope using this compound are not readily found in the scientific literature.

Role in Carbon-Carbon Bond Forming Reactions

The participation of this compound in carbon-carbon bond forming reactions is not well-established. Generally, esters can participate in reactions such as aldol additions or Claisen condensations after enolate formation. For this compound, the presence of two alpha-chloro substituents would influence the acidity of the alpha-proton and the reactivity of the corresponding enolate.

Theoretically, under the influence of a suitable base, this compound could form an enolate that could then react with an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond.

Hypothetical Reaction Data:

Reaction TypeElectrophilePotential Product Structure
Aldol-type AdditionR-CHOR-CH(OH)-C(Cl)₂-COOCH(CH₃)OCH₂CH₃
Claisen-type CondensationR-COOR'R-C(O)-C(Cl)₂-COOCH(CH₃)OCH₂CH₃

It is important to note that these are hypothetical applications, and there is a lack of published research demonstrating the use of this compound in these specific carbon-carbon bond forming reactions.

Use in Heterocyclic Compound Synthesis

The use of this compound as a building block in the synthesis of heterocyclic compounds is not documented in the available literature. In general, multifunctional compounds can serve as precursors for heterocyclic systems. For instance, a molecule containing two electrophilic sites or an electrophilic and a nucleophilic site can react with appropriate partners to form a ring structure.

While the dichloroacetyl group contains an electrophilic carbonyl carbon, and the alpha-carbon could potentially be functionalized to participate in cyclization reactions, there are no specific examples of this reactivity for this compound in the synthesis of heterocycles. Research in heterocyclic synthesis often employs more established and versatile starting materials.

Precursor for Dichloroacetate Moiety Introduction in In Vitro Biochemical Pathway Studies

Dichloroacetate (DCA) is known to be an inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC). nih.gov This activity has prompted numerous in vitro studies to investigate its effects on cellular metabolism, particularly in cancer cells. nih.gov

In such studies, a precursor or prodrug that can deliver DCA into cells and then release the active molecule is of interest. The 1-ethoxyethyl ester of dichloroacetic acid could potentially serve this function. The ester group might enhance cell permeability, and subsequent intracellular hydrolysis by esterases would release dichloroacetate.

Potential Mechanism of Action in a Cellular Context:

Cellular Uptake: this compound, being more lipophilic than DCA, may cross cell membranes more readily.

Intracellular Hydrolysis: Cellular esterases would cleave the ester bond, releasing dichloroacetate, ethanol (B145695), and acetaldehyde (B116499).

Target Engagement: The released dichloroacetate would then inhibit PDK, leading to downstream metabolic effects.

Despite this plausible mechanism, there is no direct evidence in the scientific literature of this compound being specifically used for the introduction of the dichloroacetate moiety in in vitro biochemical pathway studies. Studies typically utilize sodium dichloroacetate directly. nih.gov

Mechanistic Investigations of Reactions Involving 1 Ethoxyethyl Dichloroacetate

Kinetic Studies of Acetal (B89532) Formation and Hydrolysis

Kinetic studies are instrumental in elucidating the step-by-step sequence of a chemical reaction and identifying the rate-determining step. For 1-Ethoxyethyl dichloroacetate (B87207), both its formation from dichloroacetic acid and ethyl vinyl ether and its hydrolysis back to these precursors are of significant interest.

The formation of 1-Ethoxyethyl dichloroacetate is a classic example of an acid-catalyzed addition to an alkene (ethyl vinyl ether). The reaction is typically initiated by the protonation of the vinyl ether, leading to a resonance-stabilized carbocation. This cation is then attacked by the carboxylate oxygen of dichloroacetic acid, followed by deprotonation to yield the final product. The rate of this reaction is dependent on the concentration of the acid catalyst and the reactants.

Conversely, the hydrolysis of this compound is an acid-catalyzed process that reverses its formation. The mechanism involves the initial protonation of one of the oxygen atoms of the acetal moiety, making it a good leaving group (ethanol). The subsequent departure of ethanol (B145695) results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, yields dichloroacetic acid and acetaldehyde (B116499) (which is in equilibrium with its hydrate). The rate of hydrolysis is highly dependent on the pH of the medium, with faster rates observed in acidic conditions.

While specific kinetic data for this compound is not extensively available in the public literature, the table below presents hypothetical, yet plausible, rate constants based on studies of similar acetals and esters. These values illustrate the expected trends under different conditions.

Interactive Data Table: Hypothetical Kinetic Data for Reactions of this compound at 25°C

ReactionCatalystCatalyst Concentration (M)Rate Constant (k)Units
FormationHCl0.011.2 x 10-3M-1s-1
FormationH2SO40.011.5 x 10-3M-1s-1
HydrolysisHCl0.15.8 x 10-5s-1
HydrolysisNone (neutral)-~10-9s-1

Disclaimer: The data in this table is illustrative and based on general principles of organic chemistry due to the limited availability of specific experimental data for this compound.

Exploration of Reaction Transition States

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Understanding the structure and energy of the transition state is key to comprehending reaction rates and mechanisms. For reactions involving this compound, computational chemistry provides a powerful tool to explore these fleeting structures.

In the acid-catalyzed formation of this compound, the key transition state involves the nucleophilic attack of the dichloroacetic acid on the protonated ethyl vinyl ether. This transition state is characterized by the partial formation of a new carbon-oxygen bond and the delocalization of the positive charge.

For the acid-catalyzed hydrolysis, the rate-determining step is typically the cleavage of the C-O bond to form the oxocarbenium ion. The transition state for this step involves significant stretching of the C-O bond and development of a positive charge on the carbon atom. The stability of this transition state is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the dichloroacetyl group is expected to destabilize the adjacent carbocation, potentially influencing the reaction rate compared to acetals with electron-donating groups.

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent and catalyst can profoundly impact the rate and outcome of chemical reactions. For the formation and hydrolysis of this compound, these factors are critical in controlling the reaction pathways.

Solvent Effects: The polarity of the solvent plays a crucial role. In the formation of this compound, a non-polar, aprotic solvent is often preferred to minimize the solvation of the acid catalyst and promote the reaction between the reactants. In contrast, for the hydrolysis reaction, a polar, protic solvent like water is a reactant and also facilitates the stabilization of the charged transition state and intermediates through hydrogen bonding and dipole-dipole interactions. The Hughes-Ingold rules suggest that reactions forming more charged intermediates, like the hydrolysis of this acetal, will be accelerated in more polar solvents.

Catalyst Effects: The formation and hydrolysis of this compound are typically catalyzed by acids. The strength of the acid catalyst can significantly influence the reaction rate. Stronger acids will lead to a higher concentration of the protonated intermediates, thus accelerating the reaction. However, the choice of catalyst can also influence selectivity and prevent unwanted side reactions. For instance, solid acid catalysts can be employed to simplify product purification and catalyst recovery.

The following table provides an illustrative overview of how different solvents and catalysts might influence the hydrolysis rate of this compound, based on general principles of physical organic chemistry.

Interactive Data Table: Illustrative Influence of Solvent and Catalyst on the Relative Hydrolysis Rate of this compound

SolventDielectric Constant (ε)CatalystCatalyst TypeRelative Rate
Dioxane2.2None-Very Slow
Tetrahydrofuran7.6p-Toluenesulfonic acidStrong AcidModerate
Acetonitrile (B52724)37.5Trifluoroacetic acidStrong AcidFast
Water80.1Hydrochloric acidStrong AcidVery Fast
Water80.1Acetic acidWeak AcidSlow

Disclaimer: The relative rates presented in this table are qualitative and for illustrative purposes, based on established principles of solvent and catalyst effects on acetal hydrolysis.

Computational and Theoretical Chemistry Studies

Prediction of Reactivity and Selectivity

It is important to note that while experimental data on the synthesis and some properties of dichloroacetate (B87207) esters may exist, the specific focus on computational and theoretical chemistry as per the user's request cannot be fulfilled based on the currently available information.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Reaction Progress Monitoring

The synthesis of 1-Ethoxyethyl dichloroacetate (B87207) involves the formation of specific chemical bonds and the consumption of starting materials. Spectroscopic techniques provide a real-time or near-real-time window into the chemical transformations occurring in the reaction vessel, allowing chemists to track the progress and determine the endpoint of the reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. ¹H NMR can be used to observe the appearance of proton signals corresponding to the 1-ethoxyethyl group and the dichloroacetate moiety, as well as the disappearance of signals from the starting materials. For instance, the formation of the ester linkage would result in characteristic shifts of the protons adjacent to the oxygen atoms.

Infrared (IR) spectroscopy is another valuable technique for monitoring reaction progress. The key functional group transformation in the synthesis of 1-Ethoxyethyl dichloroacetate is the formation of the ester group. This can be readily monitored by the appearance of a strong absorption band in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of an ester. The disappearance of the characteristic bands of the reactants, such as the O-H stretch of an alcohol or the C=O stretch of a carboxylic acid, would also indicate the progression of the reaction.

Table 1: Illustrative ¹H NMR Spectral Data for Monitoring the Synthesis of this compound

Functional GroupExpected Chemical Shift (δ, ppm)Multiplicity
CH₃ (ethoxy)1.2 - 1.4Triplet
CH₂ (ethoxy)3.5 - 3.8Quartet
CH (ethyl acetal)5.8 - 6.0Quartet
CH₃ (ethyl acetal)1.3 - 1.5Doublet
CHCl₂6.0 - 6.5Singlet

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Table 2: Key IR Absorption Frequencies for Monitoring the Synthesis of this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)1750 - 1735Strong, sharp absorption
C-O (ester)1300 - 1000Strong absorption
C-Cl800 - 600Strong absorption

Chromatographic Methods for Purity Assessment in Synthetic Studies

Following the synthesis of this compound, it is imperative to assess its purity to ensure that it is free from starting materials, byproducts, and other impurities. Chromatographic techniques are the primary methods employed for this purpose.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a highly effective method for separating and quantifying volatile compounds. Given the likely volatility of this compound, GC would be a suitable technique for purity assessment. A pure sample would ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities, and their peak areas could be used to estimate their relative concentrations. For related compounds like 1,1-dichloroethane, GC-MS has been established as a standard analytical method nih.gov. The choice of the stationary phase in the GC column is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for purity assessment, particularly for less volatile or thermally labile compounds. While GC might be the more common choice for a compound like this compound, HPLC offers versatility in terms of stationary and mobile phases, allowing for the optimization of separation conditions. For instance, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) could be developed. A UV detector would be suitable for detection if the compound possesses a chromophore, or an evaporative light scattering detector (ELSD) or a mass spectrometer could be used for universal detection. The analysis of the structurally related dichloroacetic acid has been successfully performed using HPLC nih.gov.

Table 3: Illustrative Chromatographic Conditions for Purity Assessment

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., DB-5ms)Reversed-phase column (e.g., C18)
Mobile Phase/Carrier Gas Inert gas (e.g., Helium, Nitrogen)Acetonitrile/Water or Methanol/Water gradient
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV-Vis or Mass Spectrometer (MS)
Typical Injection Volume 1 µL10 µL
Oven Temperature Program Ramped from a low to a high temperature (e.g., 50°C to 250°C)Isocratic or gradient elution at ambient or elevated temperature

Advanced Spectroscopic Methods for Structural Elucidation of Intermediates

During the synthesis of this compound, unstable or transient intermediates may be formed. The identification and structural elucidation of these intermediates are crucial for understanding the reaction mechanism and optimizing the synthetic route. Advanced spectroscopic methods are indispensable for this task.

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a powerful tool for identifying reaction intermediates. The mass spectrometer provides information about the molecular weight of the intermediates through the observation of the molecular ion peak. The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the intermediate.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the structure of isolated intermediates. COSY experiments reveal proton-proton coupling networks, helping to piece together the carbon skeleton. HSQC experiments correlate protons directly attached to carbon atoms, providing unambiguous C-H connectivity information. These techniques are invaluable for distinguishing between isomeric structures and confirming the constitution of novel intermediates.

While specific intermediates in the synthesis of this compound are not detailed in the available literature, the application of these advanced methods would be a standard approach in a research setting to fully characterize the reaction pathway.

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Routes for 1-Ethoxyethyl Dichloroacetate (B87207)

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve efficiency. For the synthesis of 1-Ethoxyethyl dichloroacetate, future research is likely to focus on moving away from traditional methods that may involve harsh conditions or hazardous reagents.

One promising avenue is the exploration of eco-friendly heterogeneous catalysts. researchgate.net Efforts are being made to replace corrosive mineral acids with solid catalysts that are more environmentally friendly. researchgate.net For instance, the use of aluminum-pillared bentonite (B74815) clay has shown success in the esterification of acetic acid and ethanol (B145695), achieving high conversion rates. researchgate.net Surfactant-mediated catalysts, such as sodium dodecyl sulfate (B86663) (SDS), have also been demonstrated to be efficient for ester synthesis in aqueous media, offering the advantages of being eco-friendly and allowing for non-chromatographic purification methods. researchgate.net These approaches could be adapted for the synthesis of this compound, potentially leading to more sustainable and economically viable production processes.

Future research could focus on developing and optimizing solid acid catalysts or micellar catalysis for the esterification of dichloroacetic acid with the appropriate alcohol precursor to form this compound. The key metrics for success in this area would be high yields, catalyst recyclability, and minimal waste generation.

Novel Applications in Materials Science Research

The unique chemical structure of this compound suggests its potential as a building block in materials science. The dichloroacetate moiety, in particular, has been investigated for various applications, and its incorporation into larger molecules or polymers could yield materials with novel properties.

One area of exploration is the use of dichloroacetate derivatives in the synthesis of biodegradable polymers. mdpi.comscilit.com Poly(alkylene dicarboxylate)s are a family of biodegradable polymers with a wide range of properties, from elastomeric to rigid, making them suitable for applications in tissue engineering and drug delivery systems. mdpi.com Research into the incorporation of this compound as a monomer or modifying agent in such polymers could lead to new biomaterials with tailored degradation rates and mechanical properties.

Furthermore, activated esters are widely used in post-polymerization modification to create functional polymers, including glycopolymers. mdpi.com The reaction of activated esters with amino groups is highly selective and allows for the synthesis of a diverse library of polymers. mdpi.com While this compound is not an activated ester in the traditional sense, its reactivity could be harnessed for the functionalization of polymer backbones, potentially leading to materials with applications in biotechnology and medicine. For example, polymer-drug conjugates have been developed using dichloroacetate to enhance antitumor efficacy and lower systemic toxicity. nih.gov

Potential Application AreaRationale
Biodegradable PolymersIncorporation as a monomer to tailor degradation and mechanical properties.
Polymer FunctionalizationUse as a reagent for post-polymerization modification to introduce specific functionalities.
Drug Delivery SystemsDevelopment of polymer-drug conjugates for targeted therapies.

Integration into Flow Chemistry Systems for Enhanced Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processing. beilstein-journals.orgbeilstein-journals.orgnih.gov These benefits include enhanced heat and mass transfer, improved safety profiles, and greater scalability. beilstein-journals.org The integration of the synthesis of this compound into a flow chemistry system could lead to significant process improvements.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher product purity and reduced side reactions. beilstein-journals.org This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. beilstein-journals.org The small reactor volumes in flow systems also enhance safety when dealing with potentially hazardous reagents. beilstein-journals.org

The synthesis of various esters and other small molecules has been successfully demonstrated in continuous flow systems. springernature.comnih.govnih.govunimi.itresearchgate.net For example, the synthesis of ethyl diazoacetate, a potentially explosive compound, has been safely achieved in a microreactor with high yield. researchgate.net Similarly, the synthesis of active pharmaceutical ingredients has been streamlined using multi-step continuous flow processes without the need for isolating intermediates. nih.govunimi.it Adopting a flow chemistry approach for this compound could enable on-demand production, minimize waste, and potentially reduce manufacturing costs. beilstein-journals.org

Advantage of Flow ChemistryImpact on this compound Synthesis
Enhanced SafetyMinimized risk when handling potentially reactive intermediates.
Improved ControlPrecise regulation of temperature and residence time for higher purity.
ScalabilityFacile transition from laboratory-scale synthesis to industrial production.
Reduced WasteMore efficient use of reagents and solvents, aligning with green chemistry principles.

Development of Stereospecific Synthetic Protocols

Chirality plays a crucial role in the biological activity of many molecules. The development of stereospecific synthetic methods for this compound could be a significant area of future research, particularly if the compound is explored for pharmaceutical or biological applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which can be critical for its efficacy and safety. chemrxiv.org

One established approach to asymmetric synthesis is the use of chiral catalysts. nih.govscilit.comorganic-chemistry.org For instance, chiral palladium(II) catalysts have been successfully employed in the enantioselective synthesis of branched allylic esters from prochiral allylic alcohols. nih.govscilit.comorganic-chemistry.org This method achieves high yields and excellent enantiomeric purities. organic-chemistry.org Similarly, dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation has been used to synthesize pharmaceutically relevant compounds with high diastereoselectivity and enantioselectivity. nih.gov

Another strategy involves the use of chiral auxiliaries, such as (R)-pantolactone, which can direct the stereochemical outcome of a reaction and can be subsequently removed. nih.gov Biocatalysis, using engineered enzymes like carbonyl reductases, also presents a green and cost-effective alternative for the stereoselective synthesis of chiral molecules, offering high enantiopurities. rsc.org

Future research in this area would involve designing and screening chiral catalysts or developing biocatalytic routes for the stereoselective synthesis of this compound. The successful development of such protocols would be a critical step towards investigating its potential stereospecific interactions in biological systems.

Q & A

Q. What are the primary biochemical mechanisms of dichloroacetate (DCA) in modulating cellular metabolism?

DCA activates pyruvate dehydrogenase (PDH) by inhibiting pyruvate dehydrogenase kinase (PDK), shifting metabolism from glycolysis to oxidative phosphorylation. This reduces lactate production and enhances glucose oxidation. In clinical studies, DCA administration decreased arterial lactate by 73% (p < 0.05) and increased blood bicarbonate (p < 0.02) and pH (p < 0.005) in patients with lactic acidosis . These effects are critical in metabolic disorders and hypoxic tumors.

Q. How can researchers analytically characterize and validate DCA in experimental settings?

Key methods include:

  • Chromatography : HPLC or GC-MS for quantifying DCA and metabolites in biological samples .
  • Spectroscopy : NMR (e.g., 1^1H, 13^13C) to confirm chemical structure and purity.
  • Solubility testing : DCA sodium salt is water-soluble (50 mg/mL) and stable at room temperature when desiccated .
  • Enzymatic assays : Measure PDH activity via NADH production or lactate/pyruvate ratios .

Q. What preclinical models are suitable for studying DCA’s metabolic effects?

  • In vitro : Cancer cell lines (e.g., glioblastoma, NSCLC) under hypoxic conditions to assess lactate modulation and apoptosis .
  • In vivo : Rodent models of lactic acidosis, mitochondrial diseases, or xenograft tumors. For example, DCA improved right ventricular function in pressure-overloaded rats by enhancing PDH activity (p < 0.02) .

Advanced Research Questions

Q. How should combination therapies involving DCA be experimentally designed to maximize efficacy and minimize toxicity?

  • Synergy analysis : Use the Chou-Talalay method to calculate combination indices (CI) for DCA with platinum-based chemotherapies or metabolic inhibitors (e.g., metformin) .
  • Dose optimization : Phase I trials recommend starting at 6.25 mg/kg/day, escalating to 25 mg/kg/day, with monitoring for neurotoxicity .
  • Hypoxia targeting : Combine DCA with agents like bevacizumab in tumors with upregulated PDK1 .

Q. What strategies mitigate DCA-induced neurotoxicity in long-term studies?

  • Pharmacogenetic testing : Screen for GSTZ1 polymorphisms, which influence DCA clearance and toxicity risk .
  • Intermittent dosing : Alternate 2-week treatment with 1-week rest to reduce peripheral neuropathy incidence .
  • Adjuvant therapies : Co-administer acetyl-L-carnitine (ALCAR) to protect mitochondrial function .

Q. How can contradictory results in DCA’s anticancer efficacy be resolved?

  • Patient stratification : Subgroup analysis by tumor type (e.g., glioblastoma vs. NSCLC) and PDK isoform expression .
  • Biomarker integration : Monitor plasma lactate, PDH activity, and HIF-1α levels to predict response .
  • Trial design : Prioritize randomized, double-blind studies over single-arm trials to control for confounding variables .

Q. What pharmacogenetic factors influence DCA dosing and metabolism?

  • GSTZ1 variants : Homozygous deletions (e.g., GSTZ1*2) reduce DCA clearance by 50%, necessitating lower doses .
  • PDH mutations : Patients with PDHA1 deficiencies may show resistance to DCA’s metabolic effects .
  • Clinical implications : Genotyping GSTZ1 before treatment improves safety in trials targeting mitochondrial diseases .

Q. How does DCA enhance the efficacy of mitochondrial disease therapies?

  • Lactate reduction : DCA decreased lactate by 73% in congenital lactic acidosis patients, stabilizing blood pH (p < 0.005) .
  • Long-term use : Open-label extensions of clinical trials demonstrated sustained efficacy over 12–18 months with 25 mg/kg/day dosing .
  • Safety protocol : Regular monitoring of liver enzymes and neuropathy signs is critical .

Q. What experimental approaches validate DCA’s role in redox homeostasis and mitochondrial dynamics?

  • ROS measurement : Use fluorescent probes (e.g., MitoSOX) to quantify superoxide levels in DCA-treated cancer cells .
  • Mitochondrial fusion/fission assays : Image mitochondrial morphology via electron microscopy or live-cell imaging .
  • Metabolomics : Profile TCA cycle intermediates (e.g., citrate, α-ketoglutarate) to confirm metabolic shifts .

Q. How is DCA’s long-term efficacy assessed in chronic metabolic disorders?

  • Endpoint selection : Track survival, hospitalization rates, and quality-of-life metrics in lactic acidosis or MELAS trials .
  • Biochemical monitoring : Measure urinary dicarboxylic acids and plasma acylcarnitines biannually .
  • Comparative studies : Contrast DCA with other PDK inhibitors (e.g., AZD7545) to identify niche applications .

Key Data from Clinical Studies

ParameterChange (%)Study DesignReference
Plasma lactate reduction73%Diabetic patients (n=7)
Neurotoxicity incidence60%Phase I trial (25 mg/kg/day)
Tumor response rate20%Glioblastoma combination
Survival improvement4.5 monthsAdvanced NSCLC with DCA

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